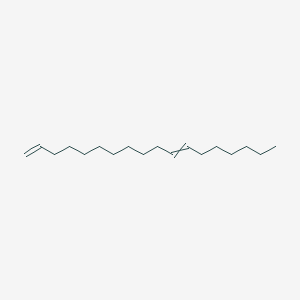![molecular formula C27H37ClN4O10 B14478140 (E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate CAS No. 65274-79-5](/img/structure/B14478140.png)
(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine derivative. The process may include:
Formation of the Piperazine Ring: This step involves the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions to form the piperazine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorophenyl halide and the piperazine derivative.
Esterification: The final step involves the esterification of the piperazine derivative with (E)-but-2-enedioic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Glutaminase Inhibitor, Compound 968: A cell-permeable inhibitor of mitochondrial glutaminase activity.
Lorazepam Related Compound D: A quinazoline derivative used as a reference material.
Uniqueness
(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65274-79-5 |
|---|---|
Fórmula molecular |
C27H37ClN4O10 |
Peso molecular |
613.1 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H29ClN4O2.2C4H4O4/c1-2-26-19(25)24-14-10-22(11-15-24)7-6-21-8-12-23(13-9-21)18-5-3-4-17(20)16-18;2*5-3(6)1-2-4(7)8/h3-5,16H,2,6-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
JJMBYTJQLSOFQD-LVEZLNDCSA-N |
SMILES isomérico |
CCOC(=O)N1CCN(CC1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCOC(=O)N1CCN(CC1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)





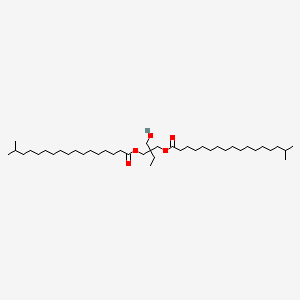
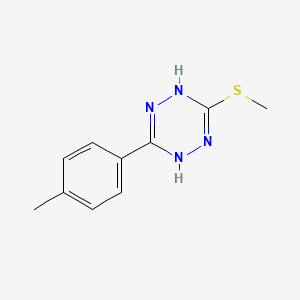
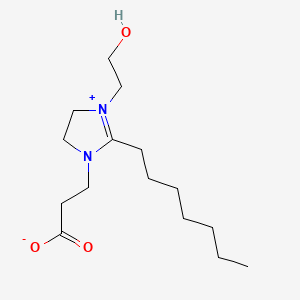
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
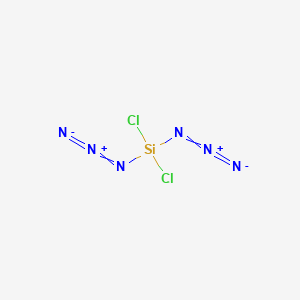
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)
